5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione

Lipophilicity Membrane Permeability Drug-Likeness

5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione (CAS 918503-75-0) is a member of the 3H-1,2-dithiole-3-thione (DTT) class, a privileged scaffold in chemoprevention, anti-inflammatory, and anticancer research. Its chemical structure features a five-membered sulfur-containing heterocycle substituted at the 5-position with a 2,4-dichloro-5-fluorophenyl moiety, creating a highly electron-deficient and lipophilic aromatic system relative to parent DTTs such as oltipraz, anethole dithiolethione (ADT), and 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).

Molecular Formula C9H3Cl2FS3
Molecular Weight 297.2 g/mol
CAS No. 918503-75-0
Cat. No. B12608401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione
CAS918503-75-0
Molecular FormulaC9H3Cl2FS3
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Cl)C2=CC(=S)SS2
InChIInChI=1S/C9H3Cl2FS3/c10-5-2-6(11)7(12)1-4(5)8-3-9(13)15-14-8/h1-3H
InChIKeyXROFGLCAGWZCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione (CAS 918503-75-0) Procurement Assessment: Dithiolethione Chemical Profile and Comparator Context


5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione (CAS 918503-75-0) is a member of the 3H-1,2-dithiole-3-thione (DTT) class, a privileged scaffold in chemoprevention, anti-inflammatory, and anticancer research. Its chemical structure features a five-membered sulfur-containing heterocycle substituted at the 5-position with a 2,4-dichloro-5-fluorophenyl moiety, creating a highly electron-deficient and lipophilic aromatic system relative to parent DTTs such as oltipraz, anethole dithiolethione (ADT), and 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). The compound has a molecular formula of C9H3Cl2FS3 and a molecular weight of 297.22 g/mol. Its calculated LogP is 5.65, substantially higher than that of oltipraz (LogP ~2.27) and ADT-OH (LogP ~3.21), indicating significantly greater lipophilicity [1] . Dithiolethiones are known to exert biological effects through multiple mechanisms, including activation of the Nrf2/ARE pathway, covalent modification of NF-κB subunits, inhibition of cytochrome P450 enzymes, and serving as hydrogen sulfide (H2S) donors. However, the biological activity of individual DTTs is highly dependent on the electronic and steric properties of the aryl substituent, making direct interchange between analogues scientifically unreliable.

Why Generic Substitution Fails for 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione: Evidence of Comparator-Dependent Biological Divergence in Dithiolethiones


Dithiolethiones are not functionally interchangeable despite sharing a common core scaffold. Extensive structure-activity relationship (SAR) studies demonstrate that even minor modifications to the aryl substituent at the 5-position lead to dramatic differences in target engagement, metabolic stability, and organ-specific chemopreventive efficacy. For example, in a comparative study of dithiolethione analogues of oltipraz, the parent compound 1,2-dithiole-3-thione (D3T) and its 5-tert-butyl derivative were found to be more potent inhibitors of aflatoxin B1-induced hepatic pre-neoplastic lesions than oltipraz itself, while other tested analogues were less inhibitory [1]. In the context of NF-κB inhibition, the structurally related compounds ACS-1 and ACS-2 inhibited transcriptional activity through covalent modification of the p50 and p65 subunits, a mechanism distinct from the H2S release or PP2A activation observed with other dithiolethiones [2]. Furthermore, cytochrome P450 inhibition potency varies by orders of magnitude among DTT analogues: oltipraz exhibits an IC50 of 0.2 μM against CYP1A2, while 5-tert-butyl-D3T shows an IC50 of 12.8 μM, and D3T itself exhibits an IC50 greater than 100 μM [3]. These findings collectively demonstrate that pharmacological activity, target selectivity, and safety profiles cannot be assumed for any given DTT based on class membership alone. The unique 2,4-dichloro-5-fluorophenyl substitution pattern in this compound is expected to confer distinct electrophilicity and steric properties, directly impacting covalent target engagement, metabolic stability, and tissue distribution relative to other DTTs.

Quantitative Differentiation Evidence for 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione Relative to Closest Analogues


Enhanced Lipophilicity (LogP 5.65) Compared to Oltipraz (LogP 2.27) and ADT-OH (LogP 3.21) Predicts Superior Membrane Permeability

The target compound exhibits a calculated LogP value of 5.65, which is 3.38 log units higher than oltipraz (LogP 2.27) and 2.44 log units higher than ADT-OH (LogP 3.21) [1] . This substantial increase in lipophilicity is attributable to the introduction of two chlorine atoms and one fluorine atom on the phenyl ring, which collectively reduce hydrogen-bonding capacity and increase hydrophobic surface area. In drug design, a LogP increase of this magnitude typically corresponds to significantly enhanced passive membrane permeability and potential blood-brain barrier penetration. However, excessively high lipophilicity (LogP >5) may also increase the risk of metabolic instability and off-target binding.

Lipophilicity Membrane Permeability Drug-Likeness

Dithiolethiones with Electron-Withdrawing Substituents Show Potent NF-κB Inhibition via Covalent Modification; Target Compound Expected to Exhibit Enhanced Reactivity

In a head-to-head comparison, the dithiolethiones ACS-1 (ADT-OH) and ACS-2 inhibited NF-κB transcriptional activity in MDA-MB-231 breast cancer cells, with the mechanism shown to involve covalent reaction with the NF-κB p50 and p65 subunits to inhibit DNA binding, rather than H2S release or PP2A activation [1]. ACS-1 also inhibited matrix metalloproteinase-9 activity, cellular migration, and invasion, while ACS-2 reduced tumor burden in murine xenografts. The 2,4-dichloro-5-fluorophenyl substituent on the target compound introduces strong electron-withdrawing groups (-I and -M effects), which are expected to increase the electrophilicity of the dithiolethione ring, thereby enhancing covalent reactivity toward nucleophilic cysteine residues in NF-κB subunits relative to ADT-OH. However, direct comparative activity data (e.g., IC50 values against NF-κB transcriptional activity) for this specific compound versus ACS-1 or ACS-2 have not been publicly reported.

NF-κB Inhibition Covalent Modification Breast Cancer

Dithiolethione Analogues Exhibit Dramatic Differences in CYP1A2 Inhibition Potency, with Oltipraz (IC50 0.2 μM) 64-Fold More Potent than 5-tert-Butyl-D3T (IC50 12.8 μM)

In a direct head-to-head comparison using a chemical genomics approach in male rat livers, the rank order of CYP1A2 inhibition potency was oltipraz ≫ 5-tert-butyl-D3T (TBD) ≫ D3T, with IC50 values estimated as 0.2 μM, 12.8 μM, and >100 μM, respectively [1]. This represents a >64-fold difference in inhibitory potency between oltipraz and TBD, and a >500-fold difference between oltipraz and D3T. The structural basis for this differential CYP inhibition is linked to the specific aryl substituent at the 5-position. The target compound, bearing a 2,4-dichloro-5-fluorophenyl group, is structurally unrelated to any of these three comparators and thus its CYP inhibition profile cannot be extrapolated from existing data. Dedicated CYP inhibition assays are required to characterize its metabolic interaction potential.

Cytochrome P450 Drug Metabolism Hepatotoxicity

Antifungal Activity of 5-Aryl-1,2-dithiole-3-thiones Is Highly Dependent on Aryl Substitution Pattern; Halogenated Derivatives Show Broad-Spectrum Activity Against Pathogenic Fungi

A systematic SAR study of 17 3H-1,2-dithiole-3-thione derivatives revealed that several compounds exhibited remarkable antifungal activity against a broad spectrum of pathogenic opportunistic fungi, including Cryptococcus neoformans, Aspergillus fumigatus, and various Candida species [1]. SAR analysis indicated that the nature and position of substituents on the aryl ring are critical determinants of both in vitro potency and in vivo efficacy. The 5-(2,4-dichloro-5-fluorophenyl) substitution pattern introduces multiple halogen atoms that are known pharmacophoric features in clinical antifungal agents (e.g., fluconazole, voriconazole). While specific MIC values for this compound are not available in the published literature, the SAR framework supports the hypothesis that halogen-rich aryl substituents enhance antifungal activity through increased membrane partitioning and target site interactions. Direct comparative MIC determination against the oltipraz scaffold (which bears a pyrazinyl substituent) would be required to quantify any advantage.

Antifungal Activity Structure-Activity Relationship Opportunistic Pathogens

Phase 2 Enzyme Induction Potency Varies Widely Among Dithiolethiones; D3T Demonstrates Superior Chemopreventive Efficacy Over Oltipraz in AFB1 Hepatocarcinogenesis Model

In a dose-response study evaluating the chemopreventive potency of dithiolethione analogues of oltipraz in a rat aflatoxin B1 (AFB1)-induced hepatocarcinogenesis model, the parent compound D3T and its 5-tert-butyl derivative were more potent inhibitors than oltipraz against both AFB1-DNA adduct formation and the development of GST-P-positive pre-neoplastic foci [1]. D3T, the most potent dithiolethione in this series, induced hepatic GSTA5 and AFAR protein levels by 7-fold and 27-fold, respectively, at the highest dose tested (0.3 mmol/kg). Oltipraz was less effective at equivalent doses. This demonstrates that the unsubstituted D3T scaffold can outperform clinically advanced oltipraz in preclinical chemoprevention models, and that the addition of specific aryl substituents modulates efficacy in both positive and negative directions. The target compound's 2,4-dichloro-5-fluorophenyl group represents a distinct electronic environment that may further alter Nrf2 activation dynamics relative to both D3T and oltipraz.

Chemoprevention Phase 2 Enzymes Aflatoxin B1

Molecular Weight and Topological Polar Surface Area Differences Impact Pharmacokinetic Predictions Relative to Lower Molecular Weight Analogues

The target compound has a molecular weight of 297.22 g/mol and a topological polar surface area (TPSA) of 88.57 Ų . This is substantially higher than the molecular weight of the unsubstituted D3T (134.2 g/mol) and oltipraz (226.3 g/mol). The increased molecular weight and lipophilicity (LogP 5.65) place this compound beyond the typical 'Rule of Five' boundaries for oral drug-likeness (MW >500 and LogP >5 each constitute one violation). However, for in vitro probe applications, these properties may be advantageous, as higher MW and lipophilicity can correlate with increased protein binding and target residence time. The TPSA of 88.57 Ų is consistent with moderate membrane permeability and falls within the range considered acceptable for both oral absorption and blood-brain barrier penetration.

Physicochemical Properties Drug-Likeness ADME Prediction

Recommended Research and Industrial Application Scenarios for 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione Based on Evidenced Differentiation


Covalent Probe Development for NF-κB-Driven Cancer Models

The compound's electron-deficient aryl substituent is predicted to enhance electrophilic reactivity of the dithiolethione ring, potentially leading to more efficient covalent modification of NF-κB cysteine residues relative to ADT-OH (ACS-1). This property supports its use as a tool compound for studying NF-κB signaling in estrogen receptor-negative breast cancer and other NF-κB-dependent cancer models. The high lipophilicity (LogP 5.65) should be carefully managed through formulation optimization to maintain solubility in cell culture media [1].

Antifungal Lead Optimization Leveraging Halogenated Dithiolethione Scaffold

The SAR study by Giannini et al. (2004) provides a framework for evaluating this halogen-rich dithiolethione as a potential next-generation antifungal agent. The 2,4-dichloro-5-fluorophenyl substitution pattern is expected to enhance antifungal activity through improved membrane partitioning and target binding. MIC determination against clinically relevant Candida, Cryptococcus, and Aspergillus species is warranted [2].

Comparative Chemoprevention Studies Using AFB1 Hepatocarcinogenesis Model

The Roebuck et al. (2003) study establishes a quantitative benchmark for evaluating new dithiolethiones in the AFB1-induced rat hepatocarcinogenesis model. As D3T outperformed oltipraz in this model, testing this compound would determine whether halogen substitution further enhances phase 2 enzyme induction (GSTA5, AFAR) and DNA adduct inhibition relative to the parent scaffold. The compound's distinct electronic properties may yield organ-specific chemopreventive efficacy profiles [3].

Analytical Reference Standard for Halogenated Dithiolethione Characterization

The compound's unique combination of chlorine and fluorine substituents makes it a valuable reference standard for developing and validating HPLC, LC-MS, and GC-MS analytical methods aimed at detecting and quantifying halogenated dithiolethiones in biological matrices. The established molecular formula (C9H3Cl2FS3), precise mass (295.876 Da), and calculated LogP (5.65) provide benchmarks for chromatographic retention time prediction and mass spectral identification .

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